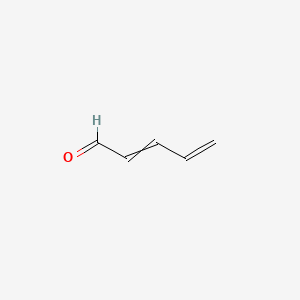

2,4-Pentadienal

Beschreibung

Significance of Conjugated Dienals in Organic Chemistry

Conjugated dienals, and conjugated dienes in general, are a class of molecules characterized by alternating single and multiple bonds. libretexts.org This arrangement leads to a system of connected p-orbitals, allowing for the delocalization of pi electrons across the multiple bonds. libretexts.orgyoutube.com This electron delocalization has profound effects on the stability and reactivity of the molecule.

Stability: Conjugated dienes are thermodynamically more stable than their non-conjugated (isolated) counterparts. libretexts.orgunits.it This increased stability can be quantified by comparing the heats of hydrogenation. The heat of hydrogenation for a conjugated diene is lower than that of a comparable isolated diene, indicating that less energy is released upon saturation, and thus the conjugated system was at a lower energy state to begin with. youtube.comlibretexts.org This stability arises from the delocalization of electron density and the nature of the carbon-carbon single bond between the two double bonds, which has more 's' character and is shorter and stronger than a typical alkane C-C single bond. libretexts.org

Reactivity: The conjugated system influences the outcomes of chemical reactions. For instance, in electrophilic additions, conjugated dienes can yield a mixture of products through 1,2-addition and 1,4-addition mechanisms. youtube.com The distribution of these products can often be controlled by reaction conditions, leading to either the kinetic or thermodynamic product. youtube.com

Furthermore, conjugated dienes are crucial reactants in pericyclic reactions, most notably the Diels-Alder reaction. chemistrysteps.com This reaction, which forms a six-membered ring, requires the diene to be in an s-cis conformation. libretexts.orgchemistrysteps.com The reactivity of the diene in such reactions is influenced by its frontier molecular orbitals (HOMO and LUMO). libretexts.org

Scope and Objectives of Research on 2,4-Pentadienal

Research on this compound and its derivatives is multifaceted, driven by its utility as a building block in organic synthesis and its interesting chemical properties.

Synthetic Applications: A primary objective of research is to utilize this compound and its derivatives as intermediates in the synthesis of more complex molecules. For example, derivatives of this compound have been employed in the stereochemically controlled synthesis of fragments of complex natural products. The aldehyde and diene functionalities allow for a variety of chemical transformations, including oxidations, reductions, and cycloadditions.

Reaction Mechanisms: Understanding the regioselectivity and stereoselectivity of reactions involving this compound is a key research goal. Computational methods, such as Density Functional Theory (DFT), are used to analyze the frontier molecular orbitals to predict the outcomes of reactions like [4+2] cycloadditions.

Development of New Reagents and Reactions: Researchers also explore the synthesis of novel derivatives of this compound to create new analytical reagents or molecules with specific biological activities. For instance, substituted phenyl-2,4-pentadienals have been synthesized and investigated for their potential applications in detecting other chemical species or for their biological properties, such as anticancer or antimicrobial effects. ontosight.aiontosight.aicapes.gov.br

Analytical and Spectroscopic Studies: The characterization of this compound and its reaction products is fundamental. Techniques like mass spectrometry are used to determine fragmentation patterns, which provide structural information. Spectroscopic methods are also employed to study transient intermediates formed during photochemical reactions. acs.org

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C5H6O | nih.gov |

| Molecular Weight | 82.10 g/mol | nih.gov |

| Physical Description | Colorless liquid; fruity aroma | nih.gov |

| Density | 0.801-0.809 g/cm³ | nih.gov |

| Refractive Index | 1.525-1.532 | nih.gov |

| Solubility | Soluble in oils and ethanol | nih.gov |

| CAS Number | 764-40-9 | nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

764-40-9 |

|---|---|

Molekularformel |

C5H6O |

Molekulargewicht |

82.10 g/mol |

IUPAC-Name |

penta-2,4-dienal |

InChI |

InChI=1S/C5H6O/c1-2-3-4-5-6/h2-5H,1H2 |

InChI-Schlüssel |

PPXGQLMPUIVFRE-UHFFFAOYSA-N |

SMILES |

C=CC=CC=O |

Isomerische SMILES |

C=C/C=C\C=O |

Kanonische SMILES |

C=CC=CC=O |

Dichte |

0.801-0.809 |

Physikalische Beschreibung |

Colourless liquid; fruity aroma |

Löslichkeit |

Soluble in oils soluble (in ethanol) |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,4 Pentadienal and Its Derivatives

Elimination Reactions

Elimination reactions represent a fundamental and effective approach for the synthesis of 2,4-pentadienal. This strategy typically involves the removal of a leaving group and a proton from an appropriate precursor to form the conjugated diene system.

Synthesis via 2-Enal Acetal (B89532) Compounds

A prominent and industrially favored method for synthesizing this compound involves the use of 2-enal acetal compounds. Specifically, a 2-enal acetal bearing a leaving group at the C5 position undergoes an elimination reaction in the presence of a base to yield a 2,4-dienal acetal. google.com This intermediate is then deprotected to afford the final 2,4-dienal compound. google.com

This method is valued for its efficiency and the mild conditions under which it can be performed. The acetal group serves as a protecting group for the otherwise unstable aldehyde functionality, allowing for manipulation of other parts of the molecule. The general reaction scheme proceeds by treating a C5-substituted 2-enal acetal with a base, leading to the formation of the desired 2,4-dienal acetal, which is subsequently hydrolyzed to the aldehyde. google.com

| Feature | Description |

| Starting Material | 2-enal acetal with a leaving group (e.g., halides, alkoxy) at the C5 position. google.com |

| Reagents | A base is required for the elimination step. google.com |

| Reaction Conditions | The elimination is typically run at temperatures between 0°C and 180°C. Deprotection of the acetal is often achieved under acidic conditions (pH 2-6). |

| Advantages | The method is efficient, proceeds under mild conditions, and provides high yields, reportedly up to 97%. The use of an acetal protects the unstable aldehyde. |

Stereoselective Elimination Pathways

Control of stereochemistry is a critical aspect of dienal synthesis. The elimination reaction of 2-enal acetals offers a degree of stereocontrol. The reaction is believed to proceed through an E2 elimination mechanism. google.com A key finding is that the geometry of the double bond at the C2 position is retained throughout the reaction. google.com This means that starting with an (E)-isomer of the 2-enal acetal precursor will yield a (2E)-2,4-dienal acetal, and a (Z)-isomer will produce a (2Z)-2,4-dienal acetal. google.com

Furthermore, the stereochemical outcome can be influenced during the final deprotection step. Careful control of the pH during the hydrolysis of the acetal is crucial for preserving the geometric integrity of the isomers. While acidic conditions (pH 2-6) help maintain the initial isomer geometry, more strongly acidic environments can promote isomerization to the thermodynamically more stable (2E,4E) isomer.

Wittig Reaction Strategies

The Wittig reaction is a cornerstone of alkene synthesis and has been widely applied to the preparation of this compound and its derivatives. ontosight.ailibretexts.org This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene, with the concomitant formation of triphenylphosphine (B44618) oxide. libretexts.org

Application in Stereocontrolled Dienal Synthesis

A significant advantage of the Wittig reaction is its potential for stereocontrol over the newly formed double bond. The stereochemical outcome (Z vs. E isomer) is largely dependent on the nature of the ylide used. libretexts.org Unstabilized ylides (where the R group on the ylide is alkyl or H) typically react with aldehydes to produce Z-alkenes with high selectivity. libretexts.orgwikipedia.org In contrast, stabilized ylides (where the R group is an electron-withdrawing group) generally favor the formation of E-alkenes. libretexts.org

In the context of dienal synthesis, this principle allows for the targeted production of specific stereoisomers. For instance, the synthesis of (2E,4E)-5-(4-nitrophenyl)penta-2,4-dienal has been achieved with high stereoselectivity (>95% E,E) by reacting a suitable α,β-unsaturated aldehyde with a triphenylphosphoranylide derived from a 4-nitrophenyl precursor under specific conditions (THF at -78°C). This demonstrates the power of the Wittig reaction in controlling the geometry of the dienal system.

Modified Wittig Reagents for Targeted Derivatives

Modifications to the standard Wittig protocol have expanded its utility and allowed for the synthesis of a broader range of derivatives under various conditions. The Horner-Wadsworth-Emmons (HWE) reaction, a popular modification, uses phosphonate (B1237965) esters instead of phosphonium (B103445) salts and often provides excellent E-selectivity. d-nb.info

For achieving E-alkene selectivity with unstabilized ylides, the Schlosser modification can be employed. libretexts.orgorganic-chemistry.org This procedure involves using phenyllithium (B1222949) at low temperatures to interconvert the initial betaine (B1666868) intermediate, ultimately leading to the E-alkene product. libretexts.orgorganic-chemistry.org

Furthermore, the choice of phosphine (B1218219) in the Wittig reagent can influence reactivity and selectivity. Ylides derived from trialkylphosphines, for example, have been used for Wittig reactions in aqueous media, offering high (E)-olefin stereoselectivity and simplified removal of the resulting water-soluble phosphine oxide byproduct. royalsocietypublishing.org Microwave-assisted Wittig reactions have also been shown to dramatically reduce reaction times while maintaining high yields.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of conjugated systems, including this compound and its derivatives. thieme-connect.com These reactions create carbon-carbon bonds by coupling an organometallic reagent with an organic halide or triflate. thieme-connect.com

A notable application is the coupling of (2E,4E)-5-bromo-2,4-pentadienal with various organozinc reagents. thieme-connect.com This approach is highly effective and versatile, allowing for the introduction of alkyl, aryl, vinyl, or alkynyl groups at the C5 position. thieme-connect.com A key advantage of using organozinc reagents is their tolerance of the aldehyde functional group, which means no protection-deprotection sequence is required. thieme-connect.com The reactions proceed rapidly at room temperature in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). thieme-connect.com

| Organozinc Reagent (R in R-ZnBr) | Product (R-CH=CH-CH=CH-CHO) | Yield (%) |

| CH₃- | (2E,4E)-Hexa-2,4-dienal | 79 |

| (CH₃)₂CH- | (2E,4E)-5-Methyl-hexa-2,4-dienal | 82 |

| Ph- | (2E,4E)-5-Phenyl-penta-2,4-dienal | 84 |

| CH₂=CH- | (2E,4E)-Hepta-2,4,6-trienal | 70 |

| Ph-C≡C- | (2E,4E)-5-Phenyl-hept-2,4-dien-6-ynal | 78 |

| (CH₃)₃Si-C≡C- | (2E,4E)-5-(Trimethylsilyl)-hept-2,4-dien-6-ynal | 65 |

| Data adapted from a 1998 study on palladium-catalyzed cross-coupling reactions. thieme-connect.com |

Other cross-coupling strategies, such as the Suzuki-Miyaura reaction, have also been employed. For example, a 4-nitrophenyl group can be introduced via a Suzuki reaction between a dienal precursor and 4-nitrophenylboronic acid, using a palladium catalyst and a base like potassium carbonate. The Stille and Negishi reactions are other powerful cross-coupling methods that have been utilized in the synthesis of complex molecules derived from 5-bromo-2,4-pentadienal. researchgate.net

Palladium-Catalyzed Approaches in Pentadienal Functionalization

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of this compound and its derivatives. These methods offer a pathway to introduce a variety of substituents onto the dienal backbone, significantly expanding its synthetic utility. A notable example is the Suzuki-Miyaura cross-coupling reaction. This reaction has been employed to couple (2E,4E)-5-bromo-2,4-pentadienal with organoboron reagents. researchgate.net For instance, the synthesis of 5-(4-nitrophenyl)-2,4-pentadienal can be achieved by reacting the corresponding bromo-pentadienal with 4-nitrophenylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate (K₂CO₃).

The efficiency and selectivity of these coupling reactions are highly dependent on the reaction conditions, including the choice of catalyst, ligand, and solvent. For the synthesis of 5-(4-nitrophenyl)-2,4-pentadienal, optimized conditions may involve using a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with a sophisticated ligand like SPhos, and a stronger base such as cesium carbonate (Cs₂CO₃) to enhance the stability of the nitro group. The use of solvents like 1,4-dioxane (B91453) has been shown to improve conversion rates.

These palladium-catalyzed methods are not limited to the introduction of aryl groups. They represent a versatile strategy for creating a diverse array of functionalized pentadienals, which are valuable intermediates in the synthesis of complex molecules and natural products. researchgate.netresearchgate.net The Stille cross-coupling, which pairs organostannanes with organic halides, has also been utilized, for example, in coupling 4-tributylstannylfuran-2-carbaldehyde in palladium-catalyzed reactions. researchgate.net

Coupling with Organometallic Reagents

The reaction of this compound and its derivatives with organometallic reagents is a fundamental strategy for carbon-carbon bond formation, enabling the extension and elaboration of the dienal structure. acs.orgnumberanalytics.com A primary application involves the addition of organometallic compounds to the aldehyde functionality. For instance, organolithium and Grignard reagents can add to the carbonyl carbon to produce secondary alcohols, which can then be further manipulated.

A significant method involves the C-2 addition of an organometallic reagent to a pyrylium (B1242799) salt, which is followed by an electrocyclic ring-opening of the intermediate 2H-pyran to yield a Z,E-dienal with high stereochemical purity. studfile.net This approach provides a five-carbon synthon for diene and polyene synthesis. studfile.net

Furthermore, organozinc reagents have been utilized in palladium-catalyzed cross-coupling reactions with derivatives like (2E,4E)-5-bromo-2,4-pentadienal to synthesize functionalized pentadienals. The choice of the organometallic reagent is crucial as it influences the reactivity and the types of functional groups that can be tolerated in the reaction. For example, while highly reactive organolithium reagents can be problematic for compatibility with certain functional groups, other organometallic reagents offer a milder alternative. acs.org The Corey-House synthesis, which uses lithium dialkylcopper reagents (Gilman reagents), is another method for coupling alkyl groups. libretexts.org

| Reaction Type | Organometallic Reagent | Substrate | Catalyst/Conditions | Product |

| Suzuki-Miyaura Coupling | 4-Nitrophenylboronic acid | (2E,4E)-5-bromo-2,4-pentadienal | Pd(PPh₃)₄, K₂CO₃ | 5-(4-Nitrophenyl)-2,4-pentadienal |

| Stille Coupling | Organostannanes | Vinyl halides | Palladium catalyst | Coupled polyenes researchgate.net |

| Ring-Opening | Organometallic reagent (R-M+) | Pyrylium salt | Heat | Z,E-Dienal studfile.net |

| Cross-Coupling | Organozinc reagents | (2E,4E)-5-bromo-2,4-pentadienal | Palladium catalyst | Functionalized pentadienals |

Asymmetric Hydroformylation of Dienes

Asymmetric hydroformylation of 1,3-dienes is a powerful, atom-economical method for producing chiral β,γ-unsaturated aldehydes, which can be precursors to or derivatives of this compound. acs.orgnih.govunits.it This reaction involves the addition of a formyl group and a hydrogen atom across a double bond of a diene, creating a new stereocenter. The use of chiral ligands on a metal catalyst, typically rhodium, is key to achieving high enantioselectivity. acs.orgrsc.org

For example, the rhodium-catalyzed hydroformylation of 1,3-dienes using chiral bisdiazaphospholane ligands has been shown to be highly effective. acs.org These reactions can proceed under mild conditions, with low catalyst loadings, and yield products with high enantiomeric excess (>90% ee) and regioselectivity. acs.org Similarly, rhodium complexes with the (R,S)-BINAPHOS ligand have been used for the hydroformylation of diene substrates, achieving good regioselectivity and high enantioselectivity (80-97% ee). acs.org

The hydroformylation of 1,3-butadiene, the parent diene for this compound, is of significant industrial interest as it can lead to valuable products like adipic aldehyde. sioc-journal.cnrsc.orgresearchgate.net The synthesis of 2-methyl-2,4-pentadienal has been utilized as a starting material in the synthesis of complex natural products, where asymmetric hydroformylation of a 1,3-diene is a key step. researchgate.net

| Diene Substrate | Catalyst System | Regioselectivity | Enantioselectivity (ee) | Reference |

| 1,3-Dienes | Rhodium / Chiral bisdiazaphospholane ligands | 88-99% | >90% | acs.org |

| Conjugated Dienes | Rhodium / (R,S)-BINAPHOS | 81-91% | 84-97% | rsc.org |

| 1-Phenyl-2-methyl-1,3-butadiene | Rhodium / Ligand 3 | 88% (2-formyl) | 93% | acs.org |

Biocatalytic and Biomimetic Synthetic Routes

This compound can be formed in natural systems, particularly through the autoxidation of fats and oils containing polyunsaturated fatty acids. wikipedia.org This process, also known as lipid peroxidation, involves the reaction of fatty acids with oxygen, leading to the formation of a variety of volatile and non-volatile compounds, including aldehydes. The presence of this compound has been noted in the aroma profiles of oxidized vegetable oils. researchgate.net For instance, (E,E)-2,4-pentadienal has been identified as a contributor to the odor of some flaxseed oils. researchgate.net The formation of such aldehydes is a key factor in the development of off-flavors and rancidity in food products.

The thermal decomposition, or pyrolysis, of polysaccharides is another route for the formation of this compound. When complex carbohydrates like cellulose (B213188) are heated to high temperatures in the absence of oxygen, they break down into a multitude of smaller, volatile molecules. wur.nl Studies involving pyrolysis-gas chromatography-mass spectrometry have identified this compound as one of the many products generated from the pyrolysis of polysaccharides. wur.nlnatuurtijdschriften.nl This compound has been detected in the pyrolysates of soil organic matter, where it is considered a product derived from the breakdown of polysaccharides present in plant litter and other biological materials. nih.gov

Zincke Aldehyde Formation

The Zincke reaction provides a classic method for the synthesis of 5-amino-2,4-pentadienals, which are commonly known as Zincke aldehydes. tcichemicals.comchem-station.comwikipedia.org This reaction involves the ring-opening of a pyridinium (B92312) salt, typically a 1-(2,4-dinitrophenyl)pyridinium (B189512) salt (Zincke salt), upon treatment with a secondary amine. researchgate.netnih.gov The process dearomatizes the pyridine (B92270) ring to produce a highly functionalized donor-acceptor diene. researchgate.netnih.gov

The reaction proceeds by the nucleophilic attack of the secondary amine on the pyridinium ring, leading to its cleavage and the formation of the aminopentadienal. chem-station.com These Zincke aldehydes are versatile synthetic intermediates. researchgate.netresearchgate.net For example, they have been used in the synthesis of various heterocyclic compounds, including indoles and pyrrolines. tcichemicals.comresearchgate.net

A notable application of Zincke aldehyde chemistry is in the total synthesis of complex natural products. For instance, a tryptamine-derived Zincke aldehyde was a key intermediate in the total synthesis of the indole (B1671886) alkaloid norfluorocurarine. wikipedia.org While the classic Zincke reaction requires two equivalents of the amine, alternative methods have been developed, such as the condensation of amines with glutaconaldehyde (B1235477) derivatives, which simplifies the process, especially when using complex amines. wikipedia.orgthieme-connect.com

| Reactants | Product | Key Features | Applications |

| 1-(2,4-Dinitrophenyl)pyridinium chloride (Zincke salt) + Secondary amine | 5-Amino-2,4-pentadienal (Zincke aldehyde) | Ring-opening of pyridine ring chem-station.com | Synthesis of indoles, pyrrolines, natural products tcichemicals.comwikipedia.orgresearchgate.net |

| Glutaconaldehyde derivative + Amine | 5-Amino-2,4-pentadienal (Zincke aldehyde) | Alternative to classic Zincke reaction, useful for complex amines wikipedia.orgthieme-connect.com | Natural product synthesis |

Synthesis of 5-Amino-2,4-pentadienals

The synthesis of 5-amino-2,4-pentadienals, also known as Zincke aldehydes, is a significant transformation in organic chemistry, primarily achieved through the dearomative ring-opening of pyridinium salts. nih.govrsc.org These compounds are valuable as donor-acceptor (D–π–A) conjugated dienes, serving as versatile building blocks for various nitrogen-containing heterocycles. rsc.orgresearchgate.net

The most established method is the Zincke reaction, a process that has been in use for over a century. nih.govacs.org This reaction involves the treatment of an N-activated pyridinium salt, typically 1-(2,4-dinitrophenyl)pyridinium chloride (the Zincke salt), with a primary or secondary amine. researchgate.nettcichemicals.com The amine acts as a nucleophile, attacking the pyridine ring and initiating a ring-opening cascade to yield the corresponding N-substituted 5-amino-2,4-pentadienal. tcichemicals.com This process is noted for its reasonable generality and efficiency in dearomatization. nih.gov The resulting Zincke aldehydes are bisvinylogous formamides and can act as either nucleophilic or electrophilic species, making them useful in the synthesis of complex natural products like Strychnos alkaloids. researchgate.nettcichemicals.com

Another strategy for accessing these structures involves the reaction of pyridines with acylacetylenes and water. researchgate.net This method facilitates a facile ring-opening to produce 5-[(Z)-acylethenyl]amino-2,4-pentadienals in high yields (84-92%). researchgate.net The reaction is highly stereoselective, yielding exclusively the Z configuration for the ethenyl substituent and a strong preference for the E,E configuration of the pentadienal backbone. researchgate.net The reaction can proceed at room temperature, with or without a base like potassium hydroxide (B78521) (KOH). researchgate.net

The table below summarizes key synthetic methods for 5-amino-2,4-pentadienals.

| Method | Starting Materials | Reagents | Product Type | Key Features & Findings | Citation(s) |

| Zincke Reaction | 1-(2,4-Dinitrophenyl)pyridinium chloride (Zincke salt), Pyridine | Primary or Secondary Amines | N-Substituted 5-amino-2,4-pentadienals (Zincke Aldehydes) | A century-old, efficient dearomatization process. Products are versatile donor-acceptor dienes. | nih.govresearchgate.netacs.orgtcichemicals.com |

| Acylacetylene Ring-Opening | Pyridine, Acylacetylenes (e.g., benzoylphenylacetylene) | Water, KOH (optional) | 5-[(Z)-acylethenyl]amino-2,4-pentadienals | High yields (84-92%) and high stereoselectivity for Z-ethenyl and E,E-pentadienal configurations. | researchgate.net |

Strategies for Functional Group Control

Controlling the reactivity and introduction of specific functional groups is crucial in the synthesis of this compound and its derivatives. Strategies often involve the use of protecting groups, stereoselective reactions, and specific formylation techniques.

Aldehyde Group Protection: The aldehyde functional group in this compound is highly reactive and can make the compound unstable. A common strategy to mitigate this is the use of acetals as protecting groups. A modern synthetic route involves an elimination reaction from a 2-enal acetal that has a leaving group (such as a halide) at the C5 position. google.com This reaction, conducted in the presence of a base, efficiently forms a 2,4-dienal acetal. google.com The stable acetal can then be deprotected under controlled acidic conditions (pH 2-6) to release the 2,4-dienal compound, a method that also helps preserve the geometric isomers. google.com

Stereochemical Control: Precise control over the geometry of the double bonds is often required. The Wittig reaction is a powerful tool for this, allowing for the selective formation of the (2E,4E)-stereoisomer. By reacting triphenylphosphoranylides, generated in situ, with α,β-unsaturated aldehydes, yields of over 95% for the (E,E)-isomer can be achieved. Furthermore, during the deprotection of acetal-protected dienals, adjusting the pH can influence the isomeric ratio; more acidic conditions tend to promote isomerization to the thermodynamically more stable (2E,4E) isomer.

Introduction of Functional Groups:

Vilsmeier-Haack Reaction: This reaction is a method for formylation, introducing an aldehyde group onto an electron-rich substrate. wikipedia.org It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgresearchgate.net This has been applied to synthesize derivatives such as (2Z,4E)-3-Chloro-5-(1H-indol-3-yl)-2,4-pentadienal. researchgate.net

Suzuki-Miyaura Cross-Coupling: For aryl-substituted derivatives, palladium-catalyzed cross-coupling reactions provide a robust method. For instance, to synthesize 5-(4-nitrophenyl)-2,4-pentadienal, a Suzuki reaction can be performed between this compound and 4-nitrophenylboronic acid. This two-step approach, where the diene is formed first followed by aryl coupling, avoids potential side reactions like the reduction of the nitro group.

The following table details strategies for functional group control in the synthesis of this compound derivatives.

| Strategy | Target Functional Group/Feature | Method/Reagents | Description | Citation(s) |

| Protection/Deprotection | Aldehyde | Acetal formation/hydrolysis | The aldehyde is protected as a stable acetal during synthesis and deprotected under controlled acidic conditions (pH 2-6). | google.com |

| Stereocontrol | (E,E)-Double Bonds | Wittig Reaction | Reaction of specific ylids with α,β-unsaturated aldehydes yields the (2E,4E)-isomer with high selectivity (>95%). | |

| Formylation | Aldehyde | Vilsmeier-Haack Reaction (POCl₃, DMF) | Introduces a formyl group onto an electron-rich precursor to form a substituted this compound. | wikipedia.orgresearchgate.net |

| Aryl Group Installation | Aryl Substituent | Suzuki-Miyaura Cross-Coupling (Pd catalyst, boronic acid) | Couples a pre-formed this compound with an arylboronic acid, useful for installing sensitive groups like nitroarenes. |

Reactivity and Reaction Mechanisms of 2,4 Pentadienal

Electrophilic and Nucleophilic Additions

The presence of both an electron-withdrawing aldehyde group and an electron-rich diene system allows 2,4-pentadienal to react with both nucleophiles and electrophiles. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of the molecule and the reactants.

Aldehyde Group Reactivity

The aldehyde group is a primary site for nucleophilic attack due to the partial positive charge on the carbonyl carbon. This reactivity is fundamental to many of the transformations that this compound undergoes.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, 2,4-pentadienol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) will reduce both the aldehyde and the conjugated diene, leading to a saturated alcohol.

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid, 2,4-pentadienoic acid, using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Nucleophilic Addition: The aldehyde functionality readily undergoes addition reactions with various nucleophiles. For instance, it reacts with amines to form imines.

A summary of typical reactions at the aldehyde group is presented below:

| Reagent/Condition | Product | Type of Reaction |

| Sodium borohydride (NaBH₄) | 2,4-Pentadienol | Reduction |

| Lithium aluminum hydride (LiAlH₄) | Saturated alcohol | Reduction |

| Potassium permanganate (KMnO₄) | 2,4-Pentadienoic acid | Oxidation |

| Amines (e.g., L-proline) | Imines | Nucleophilic Addition |

Reactivity of the Conjugated Diene System

The conjugated diene system in this compound is susceptible to electrophilic attack. The presence of the aldehyde group, an electron-withdrawing group, deactivates the diene towards electrophilic addition compared to a simple diene like 1,3-butadiene. brainly.comvaia.com This deactivation occurs because the aldehyde group reduces the electron density of the conjugated system, making it less nucleophilic. brainly.comvaia.com

Electrophilic addition to conjugated dienes can proceed via two main pathways: 1,2-addition and 1,4-addition. openstax.orgfiveable.melibretexts.org This is due to the formation of a resonance-stabilized allylic carbocation intermediate after the initial electrophilic attack. openstax.orgfiveable.melibretexts.org The distribution of the products depends on factors like reaction temperature and the nature of the electrophile. youtube.com

Halogenation: For example, the addition of bromine (Br₂) to a conjugated diene can yield both 1,2- and 1,4-addition products. openstax.org

The general mechanism for electrophilic addition to a conjugated diene is as follows:

The electrophile adds to one of the terminal carbons of the diene, forming a resonance-stabilized allylic carbocation. libretexts.org

The nucleophile then attacks either of the carbons bearing a partial positive charge, leading to the formation of the 1,2- and 1,4-adducts. fiveable.melibretexts.org

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can function as either the diene or the dienophile. wikipedia.org The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgnih.gov

Diels-Alder Cycloadditions of this compound as a Dienophile

When reacting with a more electron-rich diene, this compound can act as the dienophile. The electron-withdrawing aldehyde group activates the conjugated system for this role. The reaction involves the 4π electrons of the diene and the 2π electrons of one of the double bonds in this compound.

Diels-Alder Cycloadditions of this compound as a Diene

Conversely, this compound can function as the diene in Diels-Alder reactions with electron-deficient dienophiles. However, the presence of the electron-withdrawing aldehyde group makes it a less reactive diene compared to electron-rich dienes like 1,3-pentadiene. brainly.comvaia.com This reduced reactivity is due to the lower electron density in the diene system. brainly.com

Stereochemical Control in Cycloaddition Pathways

The stereochemistry of Diels-Alder reactions is highly controlled and predictable. The reaction is stereospecific with respect to both the diene and the dienophile, following the suprafacial addition pathway. libretexts.org This means that the substituents on both the diene and the dienophile retain their relative stereochemical orientations in the final product.

The stereochemical outcome is governed by the frontier molecular orbitals (FMO) of the reactants. The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (or vice-versa) determines the favored transition state geometry. libretexts.org For a thermal [4+2] cycloaddition, the orbital symmetries allow for a concerted, suprafacial pathway. libretexts.org

In the context of this compound, its specific conformation and the electronic nature of the other reactant will dictate the stereochemistry of the resulting cycloadduct.

Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. In the context of this compound and its derivatives, these rearrangements, particularly hydrogen shifts, are of significant interest.

benchchem.comacs.org-Hydrogen Shifts in Pentadienal Systems

Theoretical studies have provided evidence for acs.org-hydrogen sigmatropic rearrangements in molecules containing a 5-aza-2,4-pentadienal framework. researchgate.netnih.govacs.org This type of reaction involves the migration of a hydrogen atom from the aldehydic group to the nitrogen atom. nih.gov Computational analysis suggests that these transformations can occur through a concerted mechanism, although the energy barriers can be influenced by the electronic structure of the pentadienal system. acs.org For instance, in the transformation of (E)-4-imino-(Z)-2-butenal to a ketene (B1206846) intermediate, the acs.org-H sigmatropic rearrangement has a calculated energy barrier of 28.6 kcal·mol⁻¹, which is considerably lower than that for a related benzaldehyde (B42025) derivative. acs.org This highlights the influence of the molecular structure on the feasibility of the rearrangement.

Studies on related systems, such as the thermal return of cyclopentadienes (CPDs) to dihydroperfulvenes (DHPs), also involve sigmatropic shifts, indicating the broader relevance of these rearrangements in conjugated systems. researchgate.net The analysis of electron localization in these types of hydrogen shifts suggests a mechanism that can be described as a two-stage, one-step process, which deviates from a purely pericyclic model. researchgate.net

Rearrangement Pathways and Kinetic Studies

The study of the unimolecular rearrangements of E-2,4-pentadienal molecular ions reveals several competing reaction pathways. researchgate.net Depending on the internal energy of the ions, these pathways include C-H bond dissociations, 1,2-hydrogen shifts from the carbonyl group, and cis-trans isomerizations. researchgate.net Density functional theory (DFT) and Rice-Ramsperger-Kassel-Marcus (RRKM) calculations have been employed to model the potential energy surface and calculate the rate coefficients for these various reaction steps. researchgate.net

Pseudopericyclic Reactions

Pseudopericyclic reactions are concerted transformations that occur within a cyclic array of atoms where nonbonding and bonding atomic orbitals interchange roles. iupac.org A key feature of these reactions is that they are always allowed by orbital symmetry, irrespective of the number of electrons involved. nih.gov

Conformations and Reactivity of 5-Oxo-2,4-pentadienal

5-Oxo-2,4-pentadienal, a vinylog of formylketene, serves as a key molecule for studying pseudopericyclic reactions. acs.orgacs.org Ab initio calculations have shown that out of eight possible conformations, one (zZz1) does not exist as a stable minimum and instead closes without an energy barrier to form pyran-2-one via a pseudopericyclic pathway. acs.orgacs.org This is supported by experimental observations from IR spectra in argon matrices, which are consistent with the presence of three other conformations (zZe1, eZz1, and eZe1). acs.orgacs.org

The reactivity of 5-oxo-2,4-pentadienal is intrinsically linked to its conformation. The calculated rotational barriers for the conversion of the zZe1 and eZz1 conformers to pyran-2-one are consistent with the observed kinetics of the decay of 5-oxo-2,4-pentadienal. capes.gov.br The cyclization of 5-oxo-2,4-pentadienal is considered an unequivocal pseudopericyclic process and is often used as a reference for studying other potential pseudopericyclic reactions. nih.gov

Oxidation and Reduction Chemistry

The aldehyde functional group and the conjugated double bonds in this compound are the primary sites for its oxidation and reduction reactions.

The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. Similarly, derivatives such as 5-(4-nitrophenyl)-2,4-pentadienal (NPPD) can also undergo oxidation of the aldehyde group to form the corresponding carboxylic acid. The conjugated system makes the aldehyde group susceptible to oxidation, and to prevent degradation to carboxylic acids, this compound should be stored under an inert atmosphere. vulcanchem.com

The reduction of this compound can lead to the formation of alcohols. For derivatives like NPPD, the nitro group can also be reduced to an amino group. In biological systems, the redox activity of this compound derivatives is significant. For example, NPPD can undergo enzymatic reduction by NADPH-cytochrome P450 reductase. vulcanchem.com This reduction initiates a redox cycling process that generates reactive oxygen species such as superoxide (B77818) anions and hydrogen peroxide, which can lead to oxidative stress. vulcanchem.comnih.gov This process has been observed in various mammalian microsomes, including those from the liver, kidney, testes, and brain. nih.gov

| Reaction Type | Reagent/Condition | Product |

| Oxidation | Oxidizing agents (e.g., potassium permanganate, chromium trioxide) | Carboxylic acids |

| Reduction | Reducing agents (e.g., sodium borohydride, lithium aluminum hydride) | Alcohols |

| Enzymatic Reduction (of NPPD) | NADPH-cytochrome P450 reductase | Redox cycling, generation of superoxide and hydrogen peroxide |

Selective Oxidation of the Aldehyde Moiety

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, forming 2,4-pentadienoic acid. This transformation is typically achieved using mild oxidizing agents to prevent reactions at the carbon-carbon double bonds.

Common oxidizing agents for this purpose include potassium permanganate (KMnO₄) under acidic conditions and chromium trioxide (CrO₃) in anhydrous environments. The choice of reagent and reaction conditions is crucial to ensure the selective oxidation of the aldehyde without affecting the diene system. For instance, strong oxidizing conditions can lead to the cleavage of the carbon-carbon double bonds.

In some biological contexts, derivatives of this compound, such as 5-(4-nitrophenyl)penta-2,4-dienal (NPPD), can undergo redox cycling. This process, facilitated by enzymes like NADPH-cytochrome P450 reductase, generates reactive oxygen species.

| Reagent/Condition | Product | Notes |

| KMnO₄ (acidic) | 2,4-Pentadienoic acid | Complete oxidation of the aldehyde. |

| CrO₃ | Carboxylic acid | Requires anhydrous conditions. |

| O₂ (autoxidation) | Peroxides | Observed in lipid oxidation models. |

Diene and Aldehyde Reduction Pathways

The reduction of this compound can proceed via different pathways, depending on the reducing agent and reaction conditions, leading to the selective reduction of either the aldehyde group or the conjugated diene system.

Aldehyde Reduction: Sodium borohydride (NaBH₄) is a common reagent for the selective reduction of the aldehyde group to a primary alcohol, yielding 2,4-pentadien-1-ol. This reagent is mild enough that it typically does not affect the carbon-carbon double bonds of the diene.

Diene and Aldehyde Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the aldehyde and the conjugated diene, resulting in a fully saturated alcohol. Catalytic hydrogenation using H₂ can also be employed. Depending on the catalyst and conditions, it can lead to the selective reduction of the diene to form 2-pentenal or the complete reduction of both functionalities.

| Reagent/Condition | Product | Selectivity |

| NaBH₄ | 2,4-Pentadien-1-ol | Partial reduction of the aldehyde. |

| LiAlH₄ | Pentan-1-ol | Complete reduction of both aldehyde and diene. |

| Catalytic hydrogenation (H₂) | 2-Pentenal | Selective diene reduction. |

Reactions with Nitrogen Nucleophiles

This compound readily reacts with nitrogen nucleophiles, such as primary and secondary amines, to form various products, most notably imines and cyclopentenone ring systems.

Imine Formation

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is typically catalyzed by acid. masterorganicchemistry.com

For example, the reaction of this compound with L-proline can yield an (E,E)-5-(1-pyrrolidinyl)-2-hydroxy-2,4-pentadienal imine. acs.org This reaction is a key step in the formation of colored compounds during Maillard-type reactions. acs.orgresearchgate.net

Cyclopentenone Ring Systems Formation

The initial imine products formed from the reaction of this compound with certain amines can undergo further intramolecular reactions to form five-membered rings. Specifically, the reaction with L-proline, after forming the intermediate imine, can cyclize to form a cyclopentenone derivative, (E)-4,5-bis[(S)-2-carboxy-1-pyrrolidinyl]-2-cyclopenten-1-one. acs.orgresearchgate.net This transformation represents a significant pathway for the formation of novel cyclic compounds from acyclic precursors.

The formation of cyclopentenone systems can also be achieved through other routes, such as the Nazarov cyclization of divinyl ketones. wikipedia.org In the context of 2,4-dienals, an interrupted iso-Nazarov electrocyclization can lead to cyclopentadienol intermediates, which can then be trapped in cycloaddition reactions to form complex polycyclic systems. researchgate.net

| Reactant | Intermediate Product | Final Product |

| This compound and L-proline | (E,E)-5-(1-pyrrolidinyl)-2-hydroxy-2,4-pentadienal imine acs.org | (E)-4,5-bis[(S)-2-carboxy-1-pyrrolidinyl]-2-cyclopenten-1-one acs.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation Studies of 2,4 Pentadienal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 2,4-pentadienal, providing information on its connectivity, stereochemistry, and conformational dynamics. creative-biostructure.com

Elucidation of Conjugation Patterns and Stereoisomerism

The conjugation within the this compound molecule, which involves two carbon-carbon double bonds and a carbonyl group, gives rise to a planar structure stabilized by delocalized π-electrons. vulcanchem.com This extended conjugation significantly influences the chemical shifts of the vinylic and aldehydic protons in the ¹H NMR spectrum. vulcanchem.com Typically, aldehydic protons of α,β-unsaturated aldehydes appear in the downfield region, and for this compound, this proton is observed at approximately 9.8 ppm. vulcanchem.com The vinyl protons resonate in the range of 5.5–6.5 ppm. vulcanchem.com

NMR spectroscopy is also crucial for determining the stereoisomerism of the double bonds. The magnitude of the coupling constants (J-values) between the vinylic protons allows for the assignment of E (trans) or Z (cis) configurations. qd-latam.com For instance, a large coupling constant, typically in the range of 11–18 Hz, is indicative of a trans relationship between the coupled protons, while a smaller coupling constant (6–14 Hz) suggests a cis relationship. qd-latam.com For (2E,4E)-2,4-pentadienal, a coupling constant of approximately 15.2 Hz for the trans double bonds confirms the conjugation pattern.

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for the carbonyl carbon and the sp²-hybridized carbons of the diene system. The chemical shifts in the ¹³C NMR spectrum can differentiate between the various carbon environments within the molecule. docbrown.info

Table 1: Representative ¹H and ¹³C NMR Data for (2E,4E)-2,4-pentadienal

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| C1 (CHO) | ~9.8 | d | ~8.0 | ~193.0 |

| C2 | ~6.1 | dd | ~15.2, ~8.0 | ~135.0 |

| C3 | ~7.2 | m | - | ~130.0 |

| C4 | ~6.3 | m | - | ~145.0 |

| C5 | ~5.8 | d | ~10.0 | ~130.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is a representative example.

Solvent Effects on Spectroscopic Data

The polarity of the solvent can significantly influence the NMR spectroscopic data of this compound. vulcanchem.com In polar solvents, interactions such as hydrogen bonding between the solvent and the carbonyl oxygen can lead to a downfield shift of the carbonyl carbon and adjacent proton signals. Comparing NMR data recorded in different deuterated solvents, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), can help identify these solvent-induced shifts. This is because the dielectric constant of the solvent can affect the electron distribution within the conjugated system. For instance, polar aprotic solvents like DMSO can accelerate nucleophilic additions by stabilizing charged intermediates, which in turn affects the electronic environment and thus the chemical shifts.

Dynamic Conformational Analysis via NMR

NMR spectroscopy is not limited to static structural elucidation; it is also a powerful technique for studying the dynamic conformational processes in molecules like this compound. creative-biostructure.com Techniques such as temperature-dependent NMR and Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the rotational barriers around the single bonds within the conjugated system and the preferred conformations in solution. mdpi.com

Conformational changes, such as the interconversion between different rotamers, can affect the observed coupling constants and chemical shifts. By analyzing the NMR spectra at different temperatures, it is possible to study these dynamic effects and determine the thermodynamic parameters for conformational exchange. For example, at low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and bonding within the this compound molecule by probing its vibrational modes. numberanalytics.com

Vibrational Analysis of Conjugated Carbonyl and Alkene Systems

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and carbon-carbon double (C=C) bonds. spectroscopyonline.com The conjugation in the molecule lowers the vibrational frequencies of these bonds compared to their non-conjugated counterparts. msu.edu

The C=O stretching vibration in α,β-unsaturated aldehydes like this compound typically appears in the region of 1680–1720 cm⁻¹. libretexts.org This is at a lower frequency than the C=O stretch in saturated aldehydes (around 1730 cm⁻¹), which is a direct consequence of the delocalization of π-electrons that weakens the C=O double bond. spectroscopyonline.commsu.edu The conjugated C=C double bonds give rise to stretching vibrations in the range of 1600–1650 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (conjugated) | ~1680–1720 | Strong |

| C=C Stretch (conjugated) | ~1600–1650 | Medium to Strong |

| C-H Stretch (aldehydic) | ~2720 and ~2820 | Medium (often appears as a doublet) |

| C-H Stretch (vinylic) | ~3010–3100 | Medium |

| C-H Bend (vinylic) | ~900–1000 | Strong |

Detection of Inter- and Intramolecular Interactions

IR spectroscopy is a sensitive technique for detecting both intermolecular and intramolecular interactions. numberanalytics.comnih.gov Hydrogen bonding, for example, can significantly influence the position and shape of the vibrational bands. nih.gov In the case of this compound, intermolecular interactions with protic solvents or other molecules capable of hydrogen bonding would lead to a shift in the C=O stretching frequency to a lower wavenumber. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and structural features of this compound. The analysis of its fragmentation patterns provides a unique fingerprint for its identification. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 82, which corresponds to its molecular weight and confirms the molecular formula C₅H₆O.

Collision-Induced Dissociation (CID) Mass Spectrometry of Molecular Ions

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of selected ions, providing detailed structural information. nih.gov In the case of the this compound molecular ion ([C₅H₆O]⁺˙), CID experiments reveal characteristic fragment ions. vulcanchem.com Theoretical studies using Density Functional Theory (DFT) have been employed to rationalize the CID mass spectrum of E-2,4-pentadienal in a low-energy regime. researchgate.net These calculations help in understanding the potential energy profiles for the various fragmentation pathways of the molecular ion. researchgate.net

Key fragment ions observed in the CID spectrum of this compound are summarized in the table below.

| Ion | m/z | Proposed Structure |

| [C₅H₆O]⁺˙ | 82 | Molecular Ion |

| [C₄H₆]⁺˙ | 54 | 1,3-Butadiene radical cation |

| [C₅H₅O]⁺ | 81 | Pyrylium (B1242799) cation |

| [C₃H₃]⁺ | 39 | Propargyl cation |

This table is generated based on data from scientific literature. vulcanchem.com

Fragmentation Pathways and Mechanistic Insights

The fragmentation of the E-2,4-pentadienal molecular ion ([C₅H₆O]⁺˙) upon CID proceeds through several competing pathways, which have been investigated through theoretical calculations. researchgate.netugr.es The main fragmentation processes observed in the metastable kinetic window are decarbonylation (loss of a CO molecule) and cyclization. researchgate.net

Decarbonylation: This pathway involves the loss of carbon monoxide, leading to the formation of the s-trans-1,3-butadiene radical cation ([C₄H₆]⁺˙) at m/z 54. researchgate.net The mechanism is proposed to start with a slow 1,2-hydrogen shift from the carbonyl group, followed by the formation of an ion-neutral complex that rapidly decomposes. researchgate.net

Cyclization: The predominant fragmentation channel in the metastable state is a multi-step ring closure. researchgate.net This process is initiated by a rate-limiting cis-trans isomerization of the molecular ion. researchgate.net This leads to a mixture of interconverting pyran ions which then dissociate to form the stable pyrylium cation ([C₅H₅O]⁺) at m/z 81. researchgate.net

Other fragmentation pathways include alpha-fragmentation, which involves the cleavage of bonds adjacent to the carbonyl group. This process is driven by the stability of the resulting cationic species. The extended conjugation in this compound plays a crucial role in stabilizing certain ionic fragments and directing the fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. For this compound, its conjugated system of double bonds and the carbonyl group gives rise to characteristic absorption bands.

Analysis of n,π* and π,π* Electronic States

The electronic spectrum of this compound is characterized by two main types of electronic transitions: n→π* and π→π*.

π→π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in this compound, these transitions are expected in the UV region. vulcanchem.com Theoretical studies have calculated the energies of these excited states. oup.com

n→π* Transitions: This is a lower-energy, and typically lower-intensity, transition involving the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.

Theoretical approaches have been employed to study the band positions of these n,π* and π,π* states for both the trans- and cis-forms of this compound. These calculations show significant charge transfer from the diene system to the carbonyl group, resulting in a highly polarized molecular structure that influences its spectroscopic properties.

A study on a derivative, 5(S)-(2-carboxy-1-pyrrolidinyl)-2-hydroxy-(E,E)-2,4-pentadienal-(S)-(2-carboxypyrrolidine) imine, reported a high extinction coefficient (ε) of 5.55 × 10⁴ L mol⁻¹ cm⁻¹, indicating a strong chromophore. dss.go.th

Chromophoric Properties and Electronic Transitions

The chromophore in this compound is the entire conjugated system (C=C-C=C-C=O). This extended conjugation is responsible for the absorption of light in the ultraviolet-visible range. vulcanchem.com The highest occupied molecular orbital (HOMO) has significant π-character distributed across the conjugated system, while the lowest unoccupied molecular orbital (LUMO) is the π* orbital. The energy difference between these frontier orbitals governs the wavelength of the main π→π* absorption band. wpi.edu

The position and intensity of these absorption bands can be influenced by factors such as solvent polarity and the presence of substituents on the pentadienal backbone. vulcanchem.com For instance, the introduction of a 5-(4-nitrophenyl) substituent significantly affects the electronic properties and the resulting UV-Vis spectrum.

X-ray Crystallography of this compound Derivatives

One study reports the crystal structure of (this compound)Fe(CO)₃ complexes with electron-donating substituents at the 5-position. researchgate.net The absolute configurations of these organometallic derivatives were established through X-ray analysis, providing insight into their stereochemistry. researchgate.net

Another example is the structure of 5-(1-methyl-2,1-benzisothiazol-3-ylideneamino)-2,4-pentadienal, which has been determined by X-ray crystallography. ugr.es

The table below summarizes crystallographic data for a derivative of a (this compound)Fe(CO)₃ complex. researchgate.net

| Compound Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| A specific (this compound)Fe(CO)₃ derivative (11) | Monoclinic | P2(1)/a | 7.1237 | 20.257 | 8.1669 | 96.73 | 4 |

This table presents selected data from a study on organometallic complexes of this compound derivatives. researchgate.net The specific identity of derivative (11) is detailed in the source publication.

These crystallographic studies on derivatives are crucial for understanding how substitution and complexation affect the planar structure and conformation of the this compound backbone.

Theoretical and Computational Chemistry Investigations of 2,4 Pentadienal

Conformational Analysis and Energy Landscapes

The reactivity and physical properties of 2,4-pentadienal are intrinsically linked to its three-dimensional structure. The molecule possesses multiple rotatable single bonds, leading to various conformational isomers with different energies and populations at equilibrium. Computational methods have been employed to map out the potential energy landscape and identify the most stable conformers.

Density Functional Theory (DFT) has been a primary method for investigating the conformational space of this compound. Studies have utilized various functionals and basis sets to optimize geometries and calculate the relative energies of different conformers. For instance, calculations have been performed at the B3LYP/6-31G(d) level to study the molecule's conformers. smu.ca A comprehensive theoretical study on the electrocyclization of (2Z)-2,4-pentadienal also involved a detailed conformational analysis using the B3LYP/6-31G* level of theory. nih.gov

These DFT studies have identified several planar conformers resulting from rotations around the C-C single bonds. For the E-isomer of the this compound molecular ion, computational studies have identified an equilibrated mixture of four stable conformers that are crucial for understanding its subsequent fragmentation pathways. nih.govresearchgate.net The relative stability of these conformers is a key factor in determining the initial state for various reactions. Theoretical investigations into derivatives, such as 5-aminopenta-2,4-dienal, also rely on DFT to understand how substituents affect the electronic structure and reactivity, which is fundamentally tied to the conformational preferences of the dienal backbone. researchgate.net

Calculated Relative Energies of (2Z)-2,4-Pentadienal Conformers

Relative energies (in kcal/mol) for various conformers of (2Z)-2,4-pentadienal calculated at different levels of theory. The most stable conformer is assigned a relative energy of 0.00.

| Conformer | MP2/6-31G* Relative Energy (kcal/mol) | B3LYP/6-31G* Relative Energy (kcal/mol) |

|---|---|---|

| tCt | 0.00 | 0.00 |

| tTt | 0.43 | 0.51 |

| cCt | 0.87 | 1.02 |

| cTt | 1.58 | 1.83 |

Alongside DFT, ab initio methods, which are based on first principles without empirical parameterization, have been instrumental in validating and refining the understanding of this compound's conformational isomers. Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theories provide a higher level of accuracy for electron correlation effects.

Studies have performed geometry optimizations and frequency calculations at the MP2/6-31G(d) level to characterize the conformers of this compound. smu.ca In a detailed investigation of the electrocyclization reaction of (2Z)-2,4-pentadienal, calculations were carried out at the MP2/6-31G* level, with further refinement of energies using single-point calculations with higher-level methods like QCISD(T) and MP4SDTQ. nih.gov These ab initio calculations confirmed the relative energies and geometries of the conformers predicted by DFT, providing a robust picture of the molecule's potential energy surface. nih.gov For the related 5-oxo-2,4-pentadienal, ab initio calculations (MP4//MP2) were crucial in demonstrating that certain conformations are not stable minima but rather transition states or points on a path leading to spontaneous reaction, such as a barrierless cyclization to pyran-2-one. capes.gov.bracs.org

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is indispensable for elucidating the complex reaction mechanisms available to this compound, including its electrocyclization, fragmentation in mass spectrometry, and participation in Diels-Alder reactions.

Identifying and characterizing the transition state (TS) is fundamental to understanding any chemical reaction. For this compound, transition states for various reactions have been located and analyzed using both DFT (B3LYP) and ab initio (MP2) methods.

In the study of the electrocyclization of (2Z)-2,4-pentadienal to 2H-pyran, the transition structure was successfully located at both the MP2/6-31G* and B3LYP/6-31G* levels of theory. nih.gov The nature of the TS was confirmed by vibrational frequency analysis, which showed a single imaginary frequency corresponding to the concerted formation of the C-C bond that closes the ring. nih.gov Similarly, for the decomposition of the E-2,4-pentadienal molecular ion, DFT calculations at the UB3LYP/6-31G(d,p) level were used to obtain the kinetic barriers and harmonic frequencies of numerous transition states involved in its fragmentation pathways. nih.govresearchgate.net These calculations are essential for distinguishing between competing mechanisms, such as decarbonylation and cyclization. nih.gov

Mapping the potential energy surface (PES) provides a global view of a reaction, connecting reactants, intermediates, transition states, and products through their relative energies. For the E-2,4-pentadienal molecular ion, a detailed PES was constructed using high-level DFT calculations (UB3LYP/6-311G++(3df,3pd)//UB3LYP/6-31G(d,p)). nih.govresearchgate.net This mapping revealed three competing pathways: C-H bond cleavage, decarbonylation, and cyclization. nih.gov

The decarbonylation pathway was found to involve a slow 1,2-hydrogen shift from the carbonyl group, followed by the formation of an ion-neutral complex that rapidly decomposes. nih.govresearchgate.net The predominant pathway in the metastable window, however, was a multi-step ring closure that begins with a rate-limiting cis-trans isomerization, leading to interconverting pyran ions that ultimately dissociate to form stable pyrylium (B1242799) ions. nih.govresearchgate.net These detailed energy profiles are crucial for rationalizing experimental results, such as collision-induced dissociation (CID) mass spectra. nih.gov

Once the PES is mapped, the kinetic feasibility of different reaction pathways can be quantified by calculating activation barriers and reaction rate coefficients. The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical method used to calculate unimolecular reaction rates, particularly relevant for interpreting mass spectrometry fragmentation data.

For the decomposition of the E-2,4-pentadienal molecular ion, kinetic barriers and vibrational frequencies obtained from DFT calculations were used as input for RRKM calculations to determine the rate coefficients for a large number of individual reaction steps. nih.govresearchgate.net This approach allowed for the discrimination between the competing pathways of C-H cleavage, decarbonylation, and cyclization. nih.gov The calculations showed that direct C-H bond dissociation is only significant at high internal energies, while decarbonylation and cyclization are the observable processes in the lower-energy metastable regime. nih.govresearchgate.net The rate-limiting step for the dominant cyclization pathway was identified as a cis-trans isomerization. nih.gov For the thermal electrocyclization of neutral (2Z)-2,4-pentadienal, the activation enthalpy was calculated to be significantly lower than that of the parent hydrocarbon, (Z)-hexa-1,3,5-triene, a result attributed to the electronic influence of the oxygen heteroatom. nih.gov

Calculated Activation and Reaction Enthalpies for Electrocyclization

Comparison of activation (ΔH‡) and reaction (ΔHr) enthalpies (in kcal/mol at 298.15 K) for the electrocyclization of (2Z)-2,4-pentadienal and a related compound, calculated at the B3LYP/6-31G* level.

| Reactant | Product | ΔH‡ (kcal/mol) | ΔHr (kcal/mol) |

|---|---|---|---|

| (Z)-Hexa-1,3,5-triene | 1,3-Cyclohexadiene | 29.9 | -27.7 |

| (2Z)-2,4-Pentadienal | 2H-Pyran | 25.5 | 1.5 |

Electronic Structure and Bonding Analysis

The arrangement of electrons in this compound's conjugated system is fundamental to its chemical behavior. Computational analyses offer a quantitative and qualitative understanding of its electronic framework.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and delocalization effects. For this compound, NBO analysis reveals significant π-electron delocalization across the C1=C2–C3=C4–C5=O backbone. This delocalization is a key factor in the molecule's stability and reactivity.

Second-order perturbation analysis within the NBO framework quantifies the donor-acceptor interactions that represent this delocalization. Key interactions include those between the filled π orbitals of the carbon-carbon double bonds and the empty π* (antibonding) orbitals of adjacent double bonds and the carbonyl group. These interactions lead to a deviation from idealized single and double bonds, indicating that the C2–C3 and C4–C5 single bonds possess partial double-bond character.

NBO analysis has been employed in studies of the electrocyclization of (2Z)-2,4-pentadienal to 2H-pyran. These computations help to interpret the decrease in the activation energy of this reaction compared to the electrocyclization of its all-carbon analogue, (Z)-hexa-1,3,5-triene. acs.orgnih.gov The involvement of the oxygen lone pair, as detailed by NBO, facilitates the interaction between the terminal atoms, promoting the ring-closing process. acs.orgnih.gov In studies of 5-aminopenta-2,4-dienal derivatives, NBO analysis has also been used to understand their chemical reactivity. researchgate.net

Table 1: Key NBO Interaction Types in this compound

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Significance |

| π(C=C) | π(C=C) | π → π | Represents electron delocalization along the carbon chain. |

| π(C=C) | π(C=O) | π → π | Indicates conjugation between the diene system and the carbonyl group. |

| n(O) | σ(C-C) | n → σ | Hyperconjugative interaction involving the oxygen lone pair. |

Pericyclic reactions, such as electrocyclizations and cycloadditions, are characterized by a cyclic transition state where electron density is delocalized over multiple atoms. This compound is a model compound for studying these transformations. researchgate.net

The electrocyclization of (2Z)-2,4-pentadienal to 2H-pyran has been studied theoretically, revealing a lower activation energy than for the parent all-carbon system. acs.orgnih.gov This is attributed to the electronic influence of the oxygen atom. Some reactions, termed pseudopericyclic, involve a cyclic arrangement of orbitals but lack the continuous orbital overlap characteristic of true pericyclic reactions. Computational studies on molecules like 5-oxo-2,4-pentadienal, a vinylog of formylketene, have been used to test proposals that all pseudopericyclic reactions are symmetry-allowed. comporgchem.comehu.esresearchgate.net Analysis of multicenter electron delocalization can distinguish between pericyclic and pseudopericyclic pathways, providing insight into the reaction kinetics. acs.orgnih.gov For instance, a strong correlation has been found between the calculated energy barrier of uow.edu.au sigmatropic rearrangements and the four-center electron delocalization at the transition state. acs.orgnih.gov

In Diels-Alder reactions, where this compound can act as the diene, computational analysis using Bonding Evolution Theory (BET) has been applied. figshare.com A study of the inverse-electron-demand Diels-Alder reaction between this compound and methyl vinyl ether showed a multi-step process for bond formation at the topological level, challenging the view of a fully concerted mechanism. figshare.compreprints.org

Spectroscopic Property Prediction from First Principles

First-principles calculations allow for the prediction of spectroscopic data directly from quantum mechanical theory, providing a powerful complement to experimental measurements.

Theoretical IR Spectra: Vibrational frequencies and their corresponding IR intensities can be calculated using methods like Density Functional Theory (DFT). smu.ca For this compound, these calculations predict characteristic frequencies for its functional groups. Key vibrational modes include the C=O stretch of the aldehyde, the C=C stretches of the diene, and various C-H stretching and bending modes. The conjugation in the molecule is predicted to lower the C=O and C=C stretching frequencies compared to non-conjugated analogues. Theoretical calculations of the vibrational frequencies for this compound have shown good agreement with experimental IR results. dtic.mil A study using B3LYP/6-31G(d,p) level of theory provided high-quality results for the molecular structures and activation energies of pericyclic reactions of this compound. researchgate.net

Theoretical UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be simulated using methods like Time-Dependent Density Functional Theory (TD-DFT). For this compound, the main absorption in the UV region is due to a π → π* transition within the extended conjugated system. uow.edu.au Calculations can predict the wavelength of maximum absorbance (λmax) and the intensity (oscillator strength) of this transition. oup.com A weaker, lower-energy n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is also predicted. uow.edu.auoup.com The calculated π → π* singlet state energy for the trans isomer is 4.376 eV (283 nm), which corresponds well with experimental observations. oup.com

The validation of computational methods relies on the comparison of their predictions with experimental data. For IR spectra, calculated frequencies are often systematically scaled to account for approximations in the theoretical models (e.g., the harmonic oscillator approximation). This allows for a more reliable assignment of experimental absorption bands to specific molecular vibrations. dtic.mil

For UV-Vis spectra, the agreement between calculated and experimental λmax values validates the chosen computational method. For this compound, the calculated n→π* singlet energy of 3.651 eV (340 nm) aligns well with the observed value of 3.81 eV (325 nm). oup.com Discrepancies can often be explained by environmental factors, such as solvent effects. Advanced computational models, like the Reference Interaction Site Model Self-Consistent Field (RISM-SCF), can be used to include solvent effects in the calculations, leading to more accurate predictions of absorption energies in solution. mdpi.comdntb.gov.ua Studies on a related compound, 5-(dimethylamino)-2,4-pentadienal, have shown that these methods can accurately reproduce experimental solvatochromism (the change in absorption color with solvent polarity). mdpi.comdntb.gov.ua

Table 2: Comparison of Calculated and Experimental UV-Vis Data for trans-2,4-Pentadienal

| Transition | Calculated Energy (eV) | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

| n → π | 3.651 | 340 | 325 | oup.com |

| π → π | 4.376 | 283 | ~270-280 | uow.edu.auoup.com |

Computational Modeling for Reaction Optimization and Design

Computational chemistry is a powerful tool for understanding and predicting the outcomes of chemical reactions, thereby guiding experimental efforts in synthesis. By modeling reaction pathways, including transition states and intermediates, chemists can predict reaction rates, selectivity, and the influence of catalysts.

For reactions involving this compound, such as the Diels-Alder reaction, computational modeling can predict stereoselectivity and regioselectivity. figshare.com For example, in an inverse-electron-demand Diels-Alder reaction between this compound and methyl vinyl ether, computational analysis can elucidate the step-by-step formation of the new carbon-carbon bonds. figshare.com

Furthermore, computational models can be used to design new reactants or catalysts. For instance, the effect of adding substituents to the this compound backbone can be modeled to see how they influence reactivity in a desired transformation. This in silico approach allows for the rapid screening of many potential modifications, saving considerable experimental time and resources. Studies on related compounds like 5-aminopenta-2,4-dienals have used computational methods to predict which atomic sites are most susceptible to nucleophilic or electrophilic attack, guiding their use in synthesis. researchgate.netresearchgate.net

Virtual Screening for Optimal Reaction Conditions

Theoretical and computational chemistry provides powerful tools for the virtual screening of optimal reaction conditions for reactions involving this compound. By simulating reaction pathways and calculating key thermodynamic and kinetic parameters, researchers can predict the most favorable conditions without the need for extensive experimental work. Density Functional Theory (DFT) is a commonly employed method for these investigations.

For instance, computational modeling can be utilized to optimize the synthesis of this compound derivatives. One approach involves using tools like COMSOL Multiphysics to simulate reaction kinetics and thermodynamics. This allows for the modeling of parameters such as the activation energy under varying temperatures to predict optimal conditions.

In the context of cycloaddition reactions, such as the Diels-Alder reaction, computational methods like DFT with basis sets like B3LYP/6-31G* are used to analyze the frontier molecular orbitals (FMOs) of this compound. This analysis helps in understanding the regioselectivity of the reaction. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and localizations can predict how this compound will interact with a dienophile. For example, the localization of the HOMO at specific carbon atoms (C2-C4) can indicate a preference for electrophilic attack at the C1 position.

Furthermore, theoretical studies have been conducted on the electrocyclization of (2Z)-2,4-pentadienal to 2H-pyran. acs.orgnih.gov These studies involve a detailed conformational analysis of the reactants, locating transition states, and optimizing the product structures. Methods such as MP2/6-31G** and B3LYP/6-31G** are used to calculate the energy, geometry, and vibrational frequencies of all structures involved in the reaction pathway. acs.orgnih.gov Such calculations have shown that the electrocyclization of this compound is slightly endothermic. acs.orgnih.gov Improving the accuracy of these calculations can be achieved through single-point calculations using higher-level methods like QCISD(T) and MP4SDTQ. nih.gov

The table below summarizes key computational findings related to the theoretical investigation of this compound reactions.

| Reaction Type | Computational Method | Key Findings | Reference |

| Diels-Alder Cycloaddition | DFT (B3LYP/6-31G*) | Analysis of FMOs predicts regioselectivity. | |

| Electrocyclization | MP2/6-31G, B3LYP/6-31G | The reaction is slightly endothermic. | acs.orgnih.gov |

| Electrocyclization | QCISD(T), MP4SDTQ | Provides improved electron correlation for more accurate energy calculations. | nih.gov |

Machine Learning Approaches in Pentadienal Chemistry

Machine learning (ML) is an emerging and powerful tool in the field of chemistry, offering new avenues for predicting reaction outcomes, optimizing processes, and discovering novel chemical entities. While specific applications of machine learning to the chemistry of this compound are still developing, the general principles and methodologies of ML are highly applicable.

One potential application is the use of ML algorithms trained on existing reaction datasets, such as Reaxys, to predict optimal solvent systems or catalyst efficiency for reactions involving this compound. These models can learn complex relationships between reactants, reagents, and reaction conditions to forecast outcomes with increasing accuracy as more data becomes available. nih.gov

In a broader context, ML techniques are being applied to various aspects of molecular science. For example, chemoinformatics utilizes evolutionary algorithms to optimize molecular interactions, such as drug-protein binding energies. youtube.com This approach could be adapted to study the interactions of this compound with biological targets or catalysts. Unsupervised machine learning methods, like clustering algorithms, are used to identify patterns in large datasets, such as discovering hydrogen bonding interactions. youtube.com

Deep learning, a subset of ML, is also becoming a standard tool in chemistry and materials science. livecomsjournal.org Neural networks, particularly message-passing neural networks, are increasingly used for the deep representational learning of molecular diagrams and the prediction of molecular properties. nih.gov For a molecule like this compound, a trained neural network could predict various physicochemical properties or its reactivity in different chemical environments.

The development of ML models in chemistry often involves the following steps:

Data Collection: Gathering experimental data from various sources.

Feature Engineering: Representing molecules and reactions in a format that ML models can understand.

Model Training: Using algorithms like linear classifiers, support vector machines (SVMs), decision trees, or neural networks to learn from the data. nih.gov

Model Validation: Assessing the predictive power of the model on new, unseen data.

The table below outlines some common machine learning techniques and their potential applications in the context of this compound chemistry.

| Machine Learning Technique | Potential Application for this compound | General Reference |

| Evolutionary Algorithms | Optimization of catalyst or reaction conditions for synthesis. | youtube.com |

| Clustering Algorithms | Identifying patterns in reactivity data across different derivatives. | youtube.com |